1-Chloro-3-methyl-2-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-3-methyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a trifluoromethoxide ion reacts with a chloromethylbenzene precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes that allow for better control over reaction parameters and higher yields. Catalytic methods using transition metal catalysts may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethoxy group can be reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions lead to the formation of alcohols or other reduced derivatives .
Scientific Research Applications
1-Chloro-3-methyl-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, especially those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The chlorine and methyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of a methyl group.
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Contains a trifluoroethoxy group and a pyridine ring instead of a benzene ring.
Uniqueness: 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group, in particular, is known for its electron-withdrawing effects and ability to enhance the compound’s stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
1-chloro-3-methyl-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJCPAAYJCDJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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